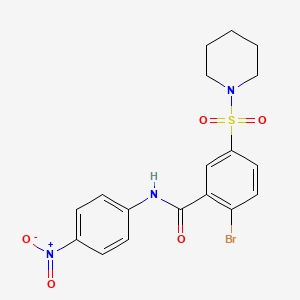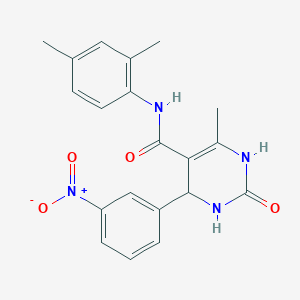
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide, also known as DMPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH), which is an enzyme that plays a key role in the metabolism of endocannabinoids. DMPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to increase the levels of endocannabinoids in the brain and to produce analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been used to study the role of FAAH in the regulation of feeding behavior, mood, and addiction. In addition, this compound has been used as a lead compound for the development of novel FAAH inhibitors for the treatment of various diseases.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide is a potent and selective inhibitor of FAAH, which is an enzyme that hydrolyzes the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of these endocannabinoids in the brain, which leads to a variety of physiological effects. The exact mechanism by which this compound inhibits FAAH is not fully understood, but it is thought to involve covalent binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects, including increased levels of endocannabinoids, analgesia, anxiolysis, and anti-inflammatory effects. This compound has also been shown to regulate feeding behavior, mood, and addiction. These effects are thought to be mediated by the endocannabinoid system, which plays a key role in the regulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. This compound is also relatively stable and easy to handle, which makes it convenient for use in experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. In addition, the effects of this compound can be dose-dependent, which requires careful attention to dosing in experiments.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide. One area of interest is the development of novel FAAH inhibitors based on the structure of this compound. These inhibitors could have improved potency, selectivity, and pharmacokinetic properties compared to this compound. Another area of interest is the study of the role of FAAH in various diseases, such as pain, anxiety, and addiction. This compound and other FAAH inhibitors could be used as therapeutic agents for these diseases. Finally, the development of new tools for studying the endocannabinoid system, such as biosensors and imaging agents, could lead to a better understanding of the role of this system in health and disease.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3/c1-9(13(17)16-6-3-7-18-2)19-12-5-4-10(14)8-11(12)15/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSCGVORPAFSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(allyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3963968.png)
![4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol hydrochloride](/img/structure/B3963977.png)
![6-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3963978.png)
![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3963980.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963988.png)
![8-{[benzyl(methyl)amino]methyl}-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3963992.png)
![N-propylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3963998.png)


![6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3964012.png)
![N-{1-[(dimethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3964015.png)
![1,1'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B3964022.png)
![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3964030.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B3964068.png)